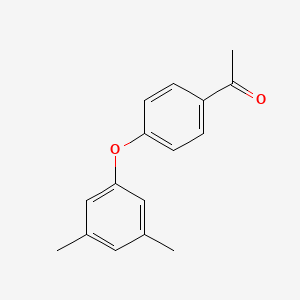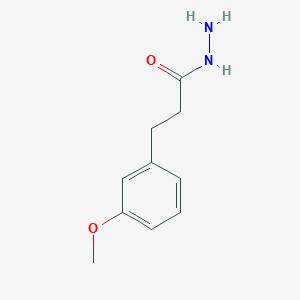
3-(3-Methoxyphenyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)propanohydrazide (3-MPH) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. 3-MPH is a versatile compound that has a wide range of applications in many scientific fields, including biochemistry, pharmacology, and toxicology. In
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of hydrazides and ylidenhydrazides of certain derivatives, including those with methoxyphenyl groups, has been explored. These compounds have demonstrated significant antimicrobial activity, with the introduction of a methoxyphenyl radical increasing their efficacy (Samelyuk & Kaplaushenko, 2013).
Mechanofluorochromic Properties
Studies on 3-aryl-2-cyano acrylamide derivatives, including those with methoxyphenyl groups, revealed varying optical properties due to different stacking modes. These properties have potential applications in fluorescence switching technologies (Song et al., 2015).
Synthesis and Structure Determination
Research has been conducted on synthesizing and determining the structure of compounds related to 3-(3-Methoxyphenyl)propanohydrazide, which can aid in understanding their chemical properties and potential applications (Kariuki et al., 2022).
Corrosion Protection
Compounds related to 3-(3-Methoxyphenyl)propanohydrazide have been investigated for their corrosion protection behavior. They have shown effectiveness as inhibitors, highlighting potential industrial applications in materials protection (Paul, Yadav, & Obot, 2020).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJPNFDEZUAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



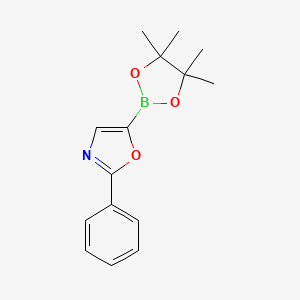
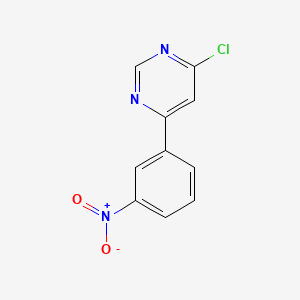
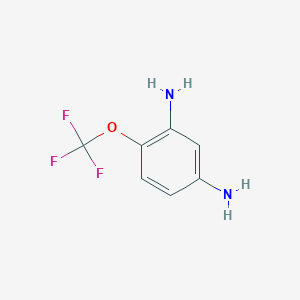

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)
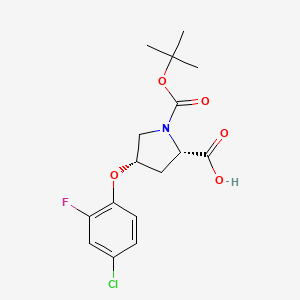
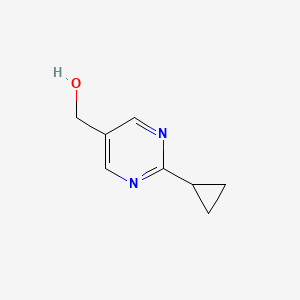
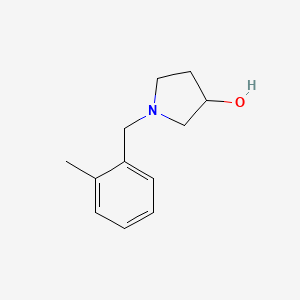

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
